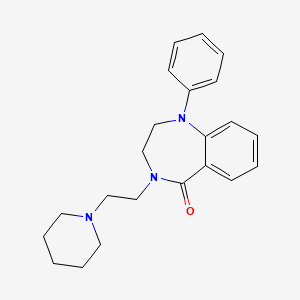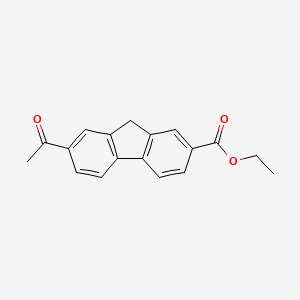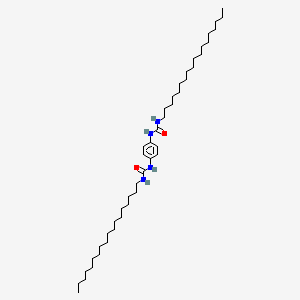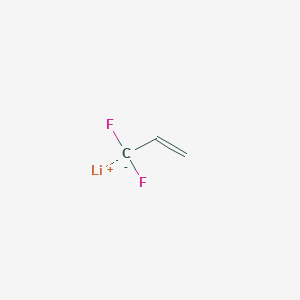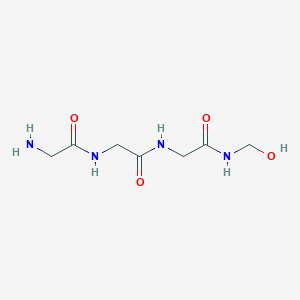![molecular formula C6H12N2OS2 B14487135 N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide CAS No. 65243-06-3](/img/structure/B14487135.png)
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide: is a complex organic compound with a unique structure that includes both amide and thioamide functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide typically involves the reaction of N,N-dimethylglycine with a methylsulfanyl carbonothioyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
作用机制
The mechanism of action of N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The thioamide group can form strong interactions with metal ions or active sites of enzymes, influencing their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
N,N-Dimethylglycine: A simpler analog without the thioamide group.
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]acetamide: A related compound with a similar structure but different functional groups.
Uniqueness: N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide is unique due to the presence of both amide and thioamide groups, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
65243-06-3 |
|---|---|
分子式 |
C6H12N2OS2 |
分子量 |
192.3 g/mol |
IUPAC 名称 |
methyl N-[2-(dimethylamino)-2-oxoethyl]carbamodithioate |
InChI |
InChI=1S/C6H12N2OS2/c1-8(2)5(9)4-7-6(10)11-3/h4H2,1-3H3,(H,7,10) |
InChI 键 |
JCGAMFSIZHFURG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CNC(=S)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


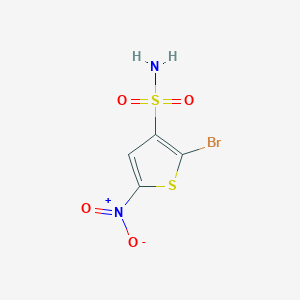
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

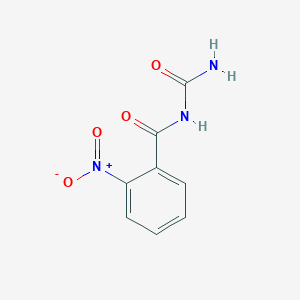
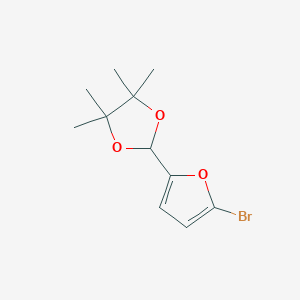



![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
